methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate

Catalog No.
S6889011
CAS No.
2092018-25-0
M.F
C10H10N2O3
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carbo...

CAS Number

2092018-25-0

Product Name

methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate

IUPAC Name

methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C10H10N2O3/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,11H2,1-2H3

InChI Key

UWFGETMDMOBUDM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=C(O2)C(=O)OC)N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(O2)C(=O)OC)N

Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by a fused furo-pyridine ring system. Its molecular formula is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 206.20 g/mol. The compound features both amino and ester functional groups, which contribute to its diverse chemical reactivity and potential biological activity. The unique structure of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate makes it a subject of interest in medicinal chemistry, materials science, and organic synthesis .

  • Oxidation: The amino group can be oxidized to form nitro derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

These reactions allow for the modification of the compound to enhance its properties or to synthesize derivatives with novel characteristics .

Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate has been investigated for its potential therapeutic properties. Research indicates that it may exhibit antimicrobial and anticancer activities due to its ability to interact with specific molecular targets, such as enzymes or receptors. The biological activity is likely mediated through mechanisms involving hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of target molecules .

The synthesis of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate typically involves cyclization reactions starting from appropriate precursors. One common method includes the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which leads to the formation of the furo-pyridine ring system. Laboratory synthesis methods can be scaled up for industrial production by optimizing reaction conditions such as temperature, pressure, and catalyst use to ensure high yield and purity .

Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate has various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Medicine: The compound is being explored for its potential therapeutic effects against various diseases, including infections and cancer.
  • Industry: It is utilized in developing novel materials with specific electronic or optical properties due to its unique structural features .

Studies on methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate have revealed insights into its mechanism of action. The compound is believed to interact with biological targets through specific binding interactions that influence metabolic pathways. Understanding these interactions is crucial for developing therapeutic agents that leverage these biochemical properties .

Several compounds share structural similarities with methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate:

Compound NameStructural FeaturesUniqueness
Methyl 3-amino-6-bromopyrazine-2-carboxylateContains a bromine atom instead of a methyl groupDifferent halogen substitution affecting reactivity
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylateContains a thieno ring instead of a furo ringUnique thieno-pyridine structure
Methyl furo[2,3-c]pyridine-5-carboxylateFeatures a carboxylate functional groupDistinct carboxylate positioning

Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is unique due to its specific furo-pyridine ring system combined with both amino and ester functional groups. This structural combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds, making it valuable for further research and application development .

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

206.06914219 g/mol

Monoisotopic Mass

206.06914219 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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